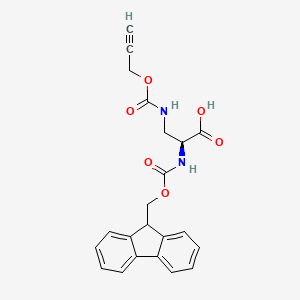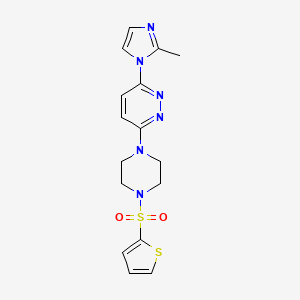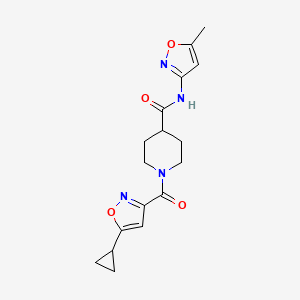![molecular formula C13H12N4S2 B2734872 4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile CAS No. 265314-47-4](/img/structure/B2734872.png)
4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile (4AMS2PPM5PC) is a small molecule that has been studied extensively for its potential applications in various scientific research fields, including drug discovery, synthetic biology, and biochemistry. 4AMS2PPM5PC is an aromatic heterocyclic compound containing both sulfur and nitrogen atoms, which makes it an ideal candidate for a variety of biochemical and physiological processes. The purpose of
Aplicaciones Científicas De Investigación
Asymmetric Synthesis in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
This compound is used in the direct catalytic asymmetric synthesis of α-chiral primary amines, which are pivotal in creating a wide range of amine-containing pharmaceuticals and natural products .
Methods of Application
The process involves biomimetic chemocatalysis inspired by enzymatic transaminations, offering a straightforward method to access chiral primary amines .
Results Summary
The method has shown to be effective in constructing molecular complexities with high enantiomeric purity, which is crucial for the pharmacological properties of drugs .
Organic Synthesis Building Blocks
Scientific Field
Organic Chemistry
Application Summary
It serves as a versatile building block in organic synthesis, particularly in constructing complex molecular structures for scientific research .
Methods of Application
The compound is utilized in various synthetic pathways, often involving nucleophilic substitution reactions that introduce additional functional groups or modify existing ones .
Results Summary
The use of this compound has enabled the synthesis of diverse molecular architectures, contributing to the expansion of available chemical space for research purposes .
Development of Chiral Ligands
Scientific Field
Catalysis and Material Science
Application Summary
The compound is employed in the development of chiral ligands for use in asymmetric catalysis, which is essential for producing enantiomerically pure substances .
Methods of Application
Chiral ligands derived from this compound are synthesized and then used to induce stereo-selectivity in catalytic reactions .
Results Summary
The application of these ligands has led to significant advancements in the field of asymmetric catalysis, with improved yields and selectivity of desired enantiomers .
Synthesis of N-Methylated Compounds
Scientific Field
Pharmaceutical Synthesis
Application Summary
This compound is integral in the selective synthesis of N-monomethyl amines, which are important in the creation of various pharmaceuticals .
Methods of Application
The synthesis involves selective N-methylation processes that are carefully controlled to achieve the desired degree of methylation .
Results Summary
The resulting N-methylated compounds have shown enhanced biological activity and stability, making them valuable in drug development .
Dye and Surfactant Production
Scientific Field
Industrial Chemistry
Application Summary
The compound is used in the synthesis of dyes and surfactants, which have wide-ranging applications in different industries .
Methods of Application
Synthetic pathways involving this compound lead to the formation of colorants and surface-active agents with specific properties .
Results Summary
The dyes and surfactants produced exhibit desired characteristics such as color fastness, solubility, and surface tension modification .
Agrochemical Synthesis
Scientific Field
Agricultural Chemistry
Application Summary
It plays a role in the synthesis of agrochemicals, contributing to the development of pesticides and fertilizers .
Methods of Application
The compound is used to synthesize intermediates that are further processed into active ingredients for agrochemical products .
Results Summary
The agrochemicals developed using this methodology have been effective in enhancing crop yield and protection against pests .
Propiedades
IUPAC Name |
4-amino-6-methylsulfanyl-2-(phenylsulfanylmethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S2/c1-18-13-10(7-14)12(15)16-11(17-13)8-19-9-5-3-2-4-6-9/h2-6H,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBRHGMCVQBXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1C#N)N)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylacetamide](/img/structure/B2734791.png)
![4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2734792.png)
![6-[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734799.png)


![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)

![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)


![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)